REACTION_CXSMILES
|
C(N(CC)CC)C.[CH2:8]([OH:13])[CH2:9][CH2:10][C:11]#[CH:12].[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([C:21](Cl)=[N:22][OH:23])=[CH:17][CH:16]=1.O>ClCCl>[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([C:21]2[CH:12]=[C:11]([CH2:10][CH2:9][CH2:8][OH:13])[O:23][N:22]=2)=[CH:17][CH:16]=1
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.18 mL
|
Type
|
reactant
|
Smiles
|
C(CCC#C)O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)C(=NO)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
at ambient temperature
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with 2 times 50 ml of dichloromethane
|
Type
|
WASH
|
Details
|
The organic phases are subsequently washed with 2 times 70 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with 70 ml of a saturated aqueous sodium chloride solution, dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is purified by chromatography on silica gel, elution
|
Type
|
ADDITION
|
Details
|
being carried out with a mixture of cyclohexane and of ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1=NOC(=C1)CCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.47 mmol | |
AMOUNT: MASS | 1.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 52.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |